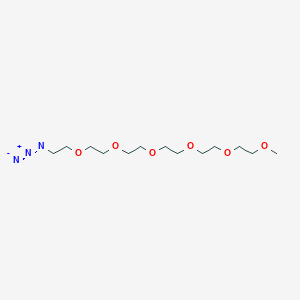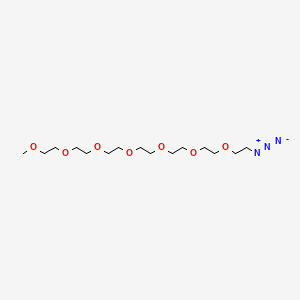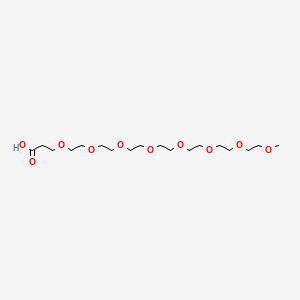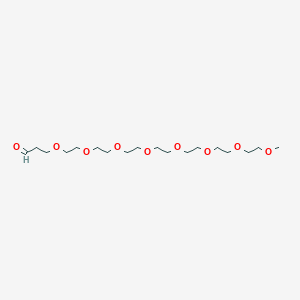
Mtdia hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MTDIA, also known as MT-DADMe-ImmA, and Methylthio-DADMe-Immucillin A, is a MTAP inhibitor. Human 5'-methylthioadenosine phosphorylase (MTAP) is solely responsible for 5'-methylthioadenosine (MTA) metabolism to permit S-adenosylmethionine salvage. Transition-state (TS) analogues of MTAP are in development as anticancer candidates. TS analogues of MTAP incorporate a cationic nitrogen and a protonated 9-deazaadenine leaving group, which are mimics of the ribocation transition state. MT-ImmA and MT-DADMe-ImmA are two examples of these TS analogues.
Aplicaciones Científicas De Investigación
1. Anti-Tumor Activity
MTDIA HCL has demonstrated significant anti-tumor activity in various human cancers. It acts as a potent inhibitor of human methylthioadenosine phosphorylase and Escherichia coli methylthioadenosine nucleosidase, exhibiting remarkable anti-tumor effects against a variety of human cancers in mouse xenografts. Its structural analog MTDIH has also shown inhibition capabilities against human and malarial purine nucleoside phosphorylase (PNP) and the enzyme methylthioinosine phosphorylase from Pseudomonas aeruginosa. Despite binding less tightly to their target enzymes than their enantiomers, compounds 1 and 2 are still effective nanomolar inhibitors (Evans et al., 2015).
2. Enhancement of Inhibitor Efficacy
Research shows that MTDIA can be enhanced by fragment-based structural analysis. This approach combines transition state analog inhibitor design (TSID) and fragment-based drug design (FBDD). MTDIA, a tight-binding transition state analog of bacterial 5'-methylthioadenosine nucleosidases, can be modified with fragments to improve binding to bacterial MTANs, leading to significant improvements in inhibitor efficacy (Zhang et al., 2020).
3. Nanodiamond-based Drug Delivery
Nanodiamond materials, which can effectively ferry drugs like doxorubicin hydrochloride (DOX) inside living cells, have utilized this compound in their functionalization. This approach has been found effective for chemotherapeutic delivery, with the NDs showing potential for slow/sustained release capabilities in cancer treatment (Huang et al., 2007).
4. Lung Cancer Therapy
This compound has been tested for its effectiveness in lung cancer therapy. In a study, it was used to inhibit the S-adenosylmethionine (AdoMet) salvage enzyme 5′-methylthioadenosine phosphorylase (MTAP) in mouse xenografts of human lung cancers, demonstrating substantial antitumor activity (Basu et al., 2010).
5. Uncovering Anti-Cancer Mechanisms
A comprehensive investigation into the anti-cancer mechanisms of this compound and other transition-state structure inhibitors has been conducted. The study hypothesized that numerous cellular processes are affected by treatments using these inhibitors, given their importance in cancer cell metabolism. The research has led to the identification of various mechanisms mediating anti-cancer activity and suggested a broad impact on cellular processes ranging from amino acid metabolism to cell cycle progression (Coorey, 2017).
6. Familial Adenomatous Polyposis Treatment
This compound has shown promise in treating familial adenomatous polyposis (FAP). A study on APCMin/+ mice, a murine model of human FAP, revealed that MTDIA treatment led to decreased tumor size and significantly improved the lifespan of the mice. The study indicates potential uses of this compound in delaying the onset and progression of colorectal cancers in FAP (Firestone et al., 2021).
Propiedades
Número CAS |
1399840-35-7 |
|---|---|
Fórmula molecular |
C13H20ClN5OS |
Peso molecular |
329.85 |
Nombre IUPAC |
(3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-(methylsulfanylmethyl)pyrrolidin-1-ium-3-ol;chloride |
InChI |
InChI=1S/C13H19N5OS.ClH/c1-20-6-9-4-18(5-10(9)19)3-8-2-15-12-11(8)16-7-17-13(12)14;/h2,7,9-10,15,19H,3-6H2,1H3,(H2,14,16,17);1H/t9-,10+;/m1./s1 |
Clave InChI |
XQKMBJFGNRIATG-UXQCFNEQSA-N |
SMILES |
CSCC1C[NH+](CC1O)CC2=CNC3=C2N=CN=C3N.[Cl-] |
Apariencia |
White to off-white solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MTDIA; MTDIA HCl; Methylthio-DADMe-Immucillin A; MT-DADMe-ImmA; MT-DADMe-ImmA HCl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















